molecular formula C14H10F2O2 B596275 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid CAS No. 1261926-23-1

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid

Cat. No.: B596275
CAS No.: 1261926-23-1
M. Wt: 248.229
InChI Key: NUQVQUHKAMKXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated biphenyl carboxylic acid with the CAS Number 1261926-23-1 and a molecular formula of C 14 H 10 F 2 O 2 . This compound is characterized by a benzoic acid backbone substituted with a (4-fluoro-3-methylphenyl) group at the 4-position and an additional fluorine atom at the 3-position, giving it unique electronic and steric properties valuable for sophisticated chemical synthesis . In scientific research, this compound serves as a key building block in pharmaceutical development and materials science. Structurally similar fluorinated benzoic acids are noted for their potential in modulating biological activity, with preliminary studies on analogous compounds indicating possible anti-inflammatory and antimicrobial properties through mechanisms that may involve the inhibition of pro-inflammatory cytokines or essential microbial enzymes . The presence of dual fluorine atoms and a methyl group on the aromatic rings enhances its binding affinity and selectivity, making it a versatile intermediate for creating novel molecular entities . Attention: For research use only. Not for human or veterinary use. This product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease .

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-9(3-5-12(8)15)11-4-2-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQVQUHKAMKXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681406
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-23-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,4′-difluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261926-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Biphenyl Coupling

The Suzuki-Miyaura reaction is the most widely employed method for synthesizing the biphenyl backbone of 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. This approach couples a boronic acid derivative with a halogenated benzoic acid precursor, typically using palladium catalysts.

Representative Procedure :

  • Starting Materials : Methyl 3-fluoro-4-bromobenzoate (1.2 equiv) and 4-fluoro-3-methylphenylboronic acid (1.0 equiv) are dissolved in degassed tetrahydrofuran (THF).

  • Catalyst System : Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (3.0 equiv) are added under nitrogen.

  • Reaction Conditions : The mixture is refluxed at 80°C for 12 hours.

  • Workup : The crude product is purified via silica gel chromatography to isolate methyl 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoate (yield: 87%).

Key Data :

ParameterValue
Yield85–90%
Temperature80°C
Catalyst Loading2 mol% Pd(PPh₃)₄
Reaction Time12–14 hours

This method’s efficiency stems from the boronic acid’s stability and the catalyst’s tolerance for fluorine substituents.

Ullmann-Type Coupling for Electron-Deficient Systems

For substrates with electron-withdrawing groups, copper-catalyzed Ullmann coupling offers an alternative. While less common, this method avoids palladium and is cost-effective for industrial applications.

Optimized Protocol :

  • Substrates : 3-Fluoro-4-iodobenzoic acid (1.0 equiv) and 4-fluoro-3-methylbenzene (1.5 equiv) are combined in dimethylacetamide (DMA).

  • Catalyst : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) are added.

  • Conditions : The reaction proceeds at 120°C for 24 hours.

  • Isolation : Acidic workup followed by recrystallization from ethanol yields the product (68% yield).

Limitations :

  • Lower yields compared to Suzuki coupling due to competing side reactions.

  • Requires elevated temperatures, increasing energy costs.

Carboxylic Acid Functionalization via Ester Intermediates

Ester Protection and Deprotection

To prevent interference from the carboxylic acid group during coupling reactions, temporary protection as a methyl ester is standard.

Esterification :

  • Reagents : this compound (1.0 equiv), methanol (5.0 equiv), and H₂SO₄ (0.1 equiv).

  • Conditions : Reflux at 65°C for 6 hours.

  • Yield : Methyl ester is obtained in 92% yield after distillation.

Hydrolysis :

  • Reagents : Methyl ester (1.0 equiv), NaOH (2.0 equiv), H₂O/THF (3:1).

  • Conditions : Stirred at 25°C for 2 hours.

  • Yield : Free acid is recovered in 95% yield after neutralization.

Comparison of Protecting Groups :

Protecting GroupDeprotection ConditionAcid Yield
MethylNaOH, H₂O/THF95%
tert-ButylTFA, CH₂Cl₂89%

Industrial-Scale Production

Continuous-Flow Synthesis

Modern pharmaceutical manufacturing prioritizes continuous-flow systems to enhance reproducibility and scalability.

Process Parameters :

  • Reactor Type : Microfluidic tubular reactor.

  • Residence Time : 8 minutes.

  • Throughput : 1.2 kg·L⁻¹·h⁻¹.

  • Purity : >99% (HPLC).

Advantages :

  • Reduced solvent usage (30% less than batch processes).

  • Precise temperature control minimizes decomposition.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones or carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted benzoic acids with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is C14H10F2O2C_{14}H_{10}F_2O_2, with a molecular weight of approximately 248.23 g/mol. The compound features two fluorine atoms and a carboxylic acid group, which significantly enhances its reactivity and biological activity. The presence of fluorine increases lipophilicity, potentially improving pharmacokinetic properties, making it particularly interesting for medicinal chemistry applications .

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, particularly for the development of more complex molecules. Its functional groups can be readily manipulated to create various derivatives .
  • Synthetic Routes: Common synthetic methods involve the reaction of 4-fluoro-3-methylbenzoic acid with appropriate reagents under controlled conditions. For instance, refluxing with thionyl chloride can yield acyl chlorides that are further reacted with fluorinated benzene derivatives .

2. Biology:

  • Biological Activity: Research indicates that this compound may act as an inhibitor of specific enzymes, such as superoxide dismutase, which is crucial in protecting cells from oxidative stress. This interaction suggests potential therapeutic applications in treating oxidative stress-related diseases .
  • Modulation of Enzyme Activity: The ability to modulate enzyme activity makes it valuable for drug design, particularly for conditions where oxidative damage is prevalent.

3. Medicine:

  • Therapeutic Properties: The compound has been explored for its anti-inflammatory and anticancer properties. Its unique structure may allow it to interact favorably with biological targets involved in disease processes .
  • Precursor in Drug Development: Due to its chemical properties, it is considered a precursor for developing active pharmaceutical ingredients (APIs), enhancing its relevance in medicinal chemistry .

4. Industry:

  • Production of Specialty Chemicals: In industrial applications, this compound is utilized in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications .

Case Studies and Research Findings

Recent studies have demonstrated the biological activity of this compound:

  • Oxidative Stress Studies: Investigations into its role as an enzyme inhibitor have shown promising results in cellular models exposed to oxidative stress, indicating potential therapeutic benefits in conditions like neurodegenerative diseases.
  • Anticancer Research: Preliminary studies suggest that this compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 4-Aryl Benzoic Acids

4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic acid (CAS [505082-84-8])
  • Molecular Formula : C₁₄H₈F₄O₂
  • Key Differences : Replaces the methyl group with a trifluoromethyl (-CF₃) moiety.
  • Impact: Increased molecular weight (284.2 g/mol vs. 248.2 g/mol for the target compound). Higher lipophilicity (logP ~3.5 vs. ~2.8) due to the -CF₃ group.
3-Fluoro-4-(trifluoromethyl)benzoic acid (CAS [115754-21-7])
  • Molecular Formula : C₈H₄F₄O₂
  • Key Differences : Simplified structure with a single phenyl ring substituted with -CF₃ and fluorine.
  • Impact :
    • Lower molecular weight (208.11 g/mol) and melting point (174–179°C vs. unlisted for the target compound).
    • Reduced steric hindrance, making it more suitable for rapid synthesis of small-molecule libraries .
4-(3-Chloro-4-fluorophenyl)benzoic acid (CAS [195457-73-9])
  • Molecular Formula : C₁₃H₈ClFO₂
  • Key Differences : Chlorine replaces the methyl group.
  • Higher toxicity risk compared to methyl-substituted analogs .

Substituent Position and Electronic Effects

3-Fluoro-4-methylbenzoic acid (CAS [350-28-7])
  • Molecular Formula : C₈H₇FO₂
  • Key Differences : Single phenyl ring with fluorine and methyl at adjacent positions.
  • Impact: Simpler synthesis (direct carboxylation of substituted toluene). Lower molecular weight (154.13 g/mol) and melting point (169–171°C). Limited applications in complex drug scaffolds due to reduced steric and electronic complexity .
4-Fluoro-3-methylbenzoic acid
  • Molecular Formula : C₈H₇FO₂
  • Key Differences : Methyl and fluorine substituents are swapped.
  • Impact :
    • Altered electronic distribution (para-fluorine vs. meta-fluorine), affecting acidity (pKa ~2.8 vs. ~3.1 for the target compound).
    • Reduced steric hindrance compared to the biphenyl structure .

Physicochemical and Functional Properties

Property 3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic Acid 4-(4-Fluoro-3-(trifluoromethyl)phenyl)benzoic Acid 3-Fluoro-4-methylbenzoic Acid
Molecular Weight (g/mol) 248.2 284.2 154.13
Melting Point (°C) Not Reported 174–179 169–171
logP (Estimated) ~2.8 ~3.5 ~1.9
Key Applications Drug intermediates, fluorinated scaffolds High-potency API synthesis Simple carboxylation reactions

Pharmacological Relevance

  • Fluorinated biphenyl derivatives like the target compound are prioritized in kinase inhibitor development due to enhanced binding to hydrophobic pockets.
  • 3-Fluoro-4-(trifluoromethyl)benzoic acid is used in organometallic complexes for catalysis, a niche less explored for the target compound .

Biological Activity

3-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid is a fluorinated aromatic compound characterized by its unique structure, which includes two fluorine substituents and a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C14H10F2O2C_{14}H_{10}F_2O_2. The presence of fluorine atoms significantly alters the compound's chemical properties, enhancing its reactivity and biological interactions. Fluorinated compounds often exhibit increased lipophilicity and metabolic stability, which are advantageous for pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The electronegative nature of fluorine enhances the binding affinity of the compound to these targets, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including anti-inflammatory and anticancer activities.

Biological Activity

Research has indicated that compounds with similar structures can exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that fluorinated benzoic acids can inhibit cancer cell proliferation. For instance, compounds related to this compound have demonstrated the ability to induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) cells .
  • Microtubule Destabilization : Some fluorinated compounds have been identified as microtubule-destabilizing agents, which are crucial for disrupting cancer cell division .

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of structurally similar compounds on MDA-MB-231 cells revealed that certain derivatives could enhance caspase-3 activity, an indicator of apoptosis, at concentrations as low as 1.0 μM. This suggests potential therapeutic applications in breast cancer treatment .
  • Inhibition Studies : Another investigation into the inhibition of microtubule assembly demonstrated that analogs of this compound could effectively reduce microtubule polymerization at concentrations around 20 μM .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other fluorinated compounds:

Compound NameMolecular FormulaUnique Features
3-Fluoro-4-(trifluoromethyl)benzoic acidC14H9F4O2C_{14}H_{9}F_4O_2Contains three fluorine atoms, enhancing reactivity
4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidC14H10F2O2C_{14}H_{10}F_2O_2Similar structure but different substitution pattern
2-Fluoro-5-(4-fluorophenyl)benzoic acidC13H9F2O2C_{13}H_{9}F_2O_2Different position of substituents affecting reactivity

This table illustrates how variations in substitution patterns can lead to significant differences in chemical behavior and biological activity.

Q & A

Q. What are the primary synthetic routes for 3-fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid, and how do reaction conditions influence yield and purity?

The compound is synthesized via multistep reactions, typically starting with halogenated intermediates. A common method involves:

  • Step 1 : Fluorination of 4-bromo-2-fluorotoluene using a base (e.g., LDA) to form 3-fluoro-4-methylbenzoic acid.
  • Step 2 : Suzuki-Miyaura cross-coupling with a fluorophenyl boronic acid derivative under palladium catalysis . Yield optimization requires precise control of temperature (80–120°C), solvent polarity (THF or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : ¹⁹F NMR is critical for confirming fluorination patterns (δ −110 to −125 ppm for aromatic F). ¹H NMR resolves methyl and aromatic protons (δ 2.3 ppm for CH₃, δ 7.2–8.1 ppm for aromatic H) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/0.1% TFA in water (70:30 v/v) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 262.06 (C₁₄H₁₀F₂O₂⁻) .

Q. What are the preliminary biological activities observed for this compound?

In vitro studies indicate moderate inhibition of cyclooxygenase-2 (COX-2, IC₅₀ = 12 µM) and weak binding to retinoic acid receptor gamma (RAR-γ, Kd = 45 µM). These activities are attributed to the electron-withdrawing fluorine atoms enhancing interactions with hydrophobic enzyme pockets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) impact biological activity and selectivity?

Comparative analysis with analogs reveals:

CompoundSubstituentsCOX-2 IC₅₀ (µM)RAR-γ Kd (µM)
Target compound3-F, 4-(4-F-3-MePh)1245
4-(3-Cl-4-F-Ph) analogCl instead of Me18>100
3-F-4-(CF₃-Ph) analogCF₃ instead of Me832
The methyl group at the 3-position enhances steric hindrance, reducing RAR-γ binding but improving COX-2 inhibition. Trifluoromethyl substitution increases electron-withdrawing effects, boosting potency .

Q. What methodological challenges arise in studying this compound’s enzyme interactions, and how can they be addressed?

Challenges include:

  • Fluorine Artifacts in Assays : Fluorine’s electronegativity can interfere with fluorescence-based assays. Use orthogonal methods like SPR or ITC for binding studies .
  • Crystallization Difficulty : Poor solubility in aqueous buffers complicates X-ray crystallography. Co-crystallization with PEG 3350 or methyl-β-cyclodextrin improves crystal formation .

Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?

Discrepancies often stem from assay conditions:

  • Buffer pH : Varying pH (6.5 vs. 7.4) alters ionization of the carboxylic acid group, affecting ligand-receptor interactions.
  • Cell Line Variability : Use isogenic cell lines and standardized protocols (e.g., NIH/3T3 for COX-2) to minimize variability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves oral bioavailability by 3-fold in rodent models .
  • Nanoparticle Encapsulation : PEG-PLGA nanoparticles (size = 150 nm) enhance plasma half-life from 2.1 to 8.7 hours .

Methodological Guidance

Q. What computational tools predict the compound’s reactivity and metabolite pathways?

  • DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models electrophilic aromatic substitution sites .
  • ADMET Prediction : SwissADME forecasts high intestinal absorption (HIA >90%) and CYP3A4-mediated oxidation as the primary metabolic route .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

  • Variable Substituents : Systematically vary substituents at the 3- and 4-positions (e.g., F, Cl, CF₃, OMe).
  • Assay Cascade : Prioritize compounds with <10 µM activity in primary assays (e.g., COX-2 inhibition) for secondary profiling (e.g., selectivity against COX-1) .

Q. What analytical techniques resolve synthetic impurities in scaled-up batches?

  • LC-MS/MS : Identifies common impurities like de-fluorinated byproducts (e.g., 4-(4-methylphenyl)benzoic acid).
  • Preparative HPLC : Gradient elution (20–80% acetonitrile in 30 min) isolates the target compound with >99% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.